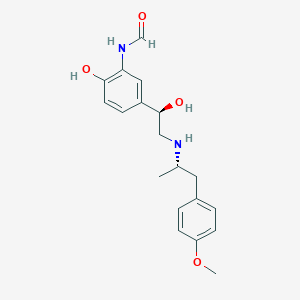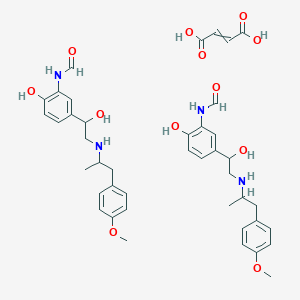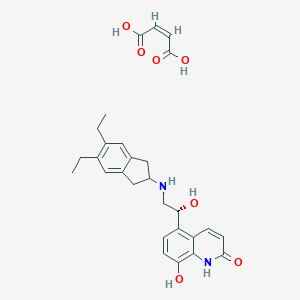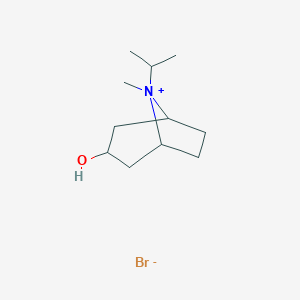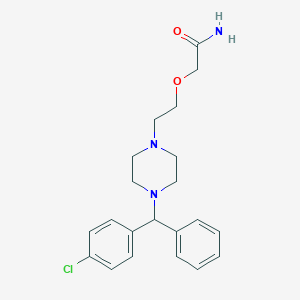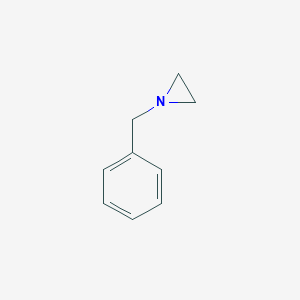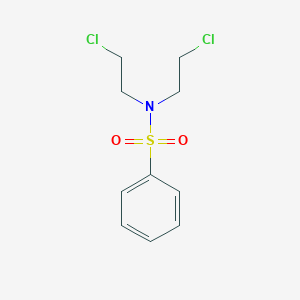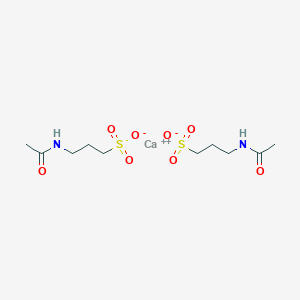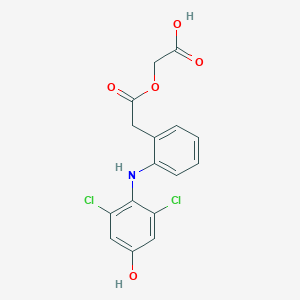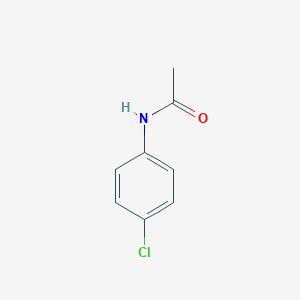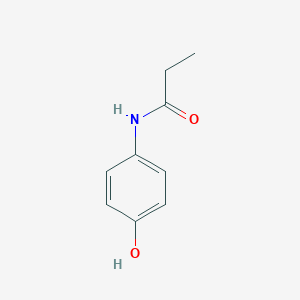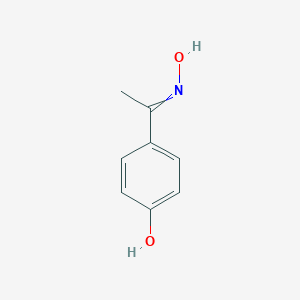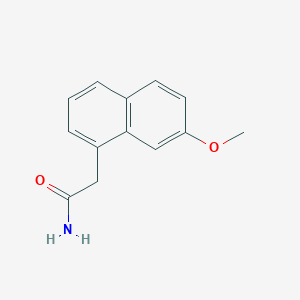
2-(7-Methoxynaphthalen-1-yl)acetamide
Descripción general
Descripción
“2-(7-Methoxynaphthalen-1-yl)acetamide” is a chemical compound with the CAS Number: 138113-07-2 . It has a molecular weight of 215.25 and is a white to yellow solid . It can be used for the synthesis of the analogs of Melatonin, containing naphthalene moiety instead of indole nucleus, having high affinity for the melatonin receptor .
Synthesis Analysis
The key intermediate of synthetic Agomelatine is (7-methoxyl group-1-naphthyl) acetonitrile . Nineteen analogues of Agomelatine were readily synthesized through structural modification of the acetamide side-chain starting from the key common intermediate 2-(7-methoxynaphthalen-1-yl) ethanamine .
Molecular Structure Analysis
The molecular formula of “2-(7-Methoxynaphthalen-1-yl)acetamide” is C13H13NO2 . The InChI code is 1S/C13H13NO2/c1-16-11-6-5-9-3-2-4-10(7-13(14)15)12(9)8-11/h2-6,8H,7H2,1H3,(H2,14,15) .
Chemical Reactions Analysis
The synthesis of “2-(7-Methoxynaphthalen-1-yl)acetamide” involves several chemical reactions. For instance, 300kg is dissolved in the 400kg toluene solution, this drips of solution is added in the reaction solution that obtains in the step (1) 25 ℃ of temperature of reaction, stirring reaction 2.0h .
Physical And Chemical Properties Analysis
“2-(7-Methoxynaphthalen-1-yl)acetamide” is a white to yellow solid . It has a molecular weight of 215.25 g/mol . The storage temperature is 2-8 C .
Aplicaciones Científicas De Investigación
“2-(7-Methoxynaphthalen-1-yl)acetamide” is a chemical compound with the molecular formula C13H13NO2 . It has a molecular weight of 215.25 and is typically stored at 2-8°C .
This compound is used in the synthesis of analogs of Melatonin . Melatonin is a hormone that regulates sleep-wake cycles. The analogs of Melatonin, synthesized using “2-(7-Methoxynaphthalen-1-yl)acetamide”, contain a naphthalene moiety instead of an indole nucleus, and they have a high affinity for the melatonin receptor .
In terms of its application, it is used in the field of pharmaceuticals, specifically in the synthesis of Agomelatine . Agomelatine is a melatonin receptor agonist and is used for the treatment of severe depression, seasonal affective disorders, sleep disorders, cardiovascular pathologies, pathologies of the digestive system, insomnia and fatigue resulting from jetlag, appetite disorders, and obesity .
This compound is also used in the synthesis of Agomelatine , an antidepressant developed by Servier . Agomelatine is the first melatonin receptor agonist with antidepressant properties . It has a fast onset of action and is effective for depression and its associated anxiety, insomnia, and other symptoms . It also has few side effects and high safety .
This compound is also used in the synthesis of Agomelatine , an antidepressant developed by Servier . Agomelatine is the first melatonin receptor agonist with antidepressant properties . It has a fast onset of action and is effective for depression and its associated anxiety, insomnia, and other symptoms . It also has few side effects and high safety .
Safety And Hazards
Propiedades
IUPAC Name |
2-(7-methoxynaphthalen-1-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-16-11-6-5-9-3-2-4-10(7-13(14)15)12(9)8-11/h2-6,8H,7H2,1H3,(H2,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGYBVRIYYBHYCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CC=C2CC(=O)N)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80569084 | |
| Record name | 2-(7-Methoxynaphthalen-1-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80569084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(7-Methoxynaphthalen-1-yl)acetamide | |
CAS RN |
138113-07-2 | |
| Record name | 2-(7-Methoxynaphthalen-1-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80569084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Formamide, N-[2-(4-methoxyphenyl)-1-methylethyl]-](/img/structure/B195473.png)
